molecular formula C11H9FN4O3 B7734134 methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate CAS No. 328108-09-4

methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B7734134
CAS No.: 328108-09-4
M. Wt: 264.21 g/mol
InChI Key: CYAQTWKBNHAHHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-358871 involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes:

Industrial production methods for WAY-358871 are not widely documented, but they would likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

WAY-358871 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-358871 has a wide range of scientific research applications:

Mechanism of Action

WAY-358871 exerts its effects by inhibiting the activity of thrombin, an enzyme involved in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in clot formation. This inhibition reduces the formation of blood clots and is beneficial in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

WAY-358871 is unique among thrombin inhibitors due to its specific chemical structure and high potency. Similar compounds include:

    Dabigatran: Another thrombin inhibitor used clinically for the prevention of stroke and systemic embolism.

    Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.

    Bivalirudin: A peptide-based thrombin inhibitor used during percutaneous coronary intervention.

Compared to these compounds, WAY-358871 offers a distinct balance of potency and selectivity, making it a valuable tool in thrombin-related research .

Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQTWKBNHAHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330219
Record name methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328108-09-4
Record name methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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